16-Methylheptadecyl 7-methyloctanoate
Description
16-Methylheptadecyl 7-methyloctanoate is a branched-chain ester characterized by a 16-methylheptadecyl group esterified with 7-methyloctanoic acid. The compound’s branching at both the alkyl and acyl moieties likely enhances its lipid solubility and stability, making it suitable for hydrophobic matrices.
Properties
Molecular Formula |
C27H54O2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
16-methylheptadecyl 7-methyloctanoate |
InChI |
InChI=1S/C27H54O2/c1-25(2)21-17-14-12-10-8-6-5-7-9-11-13-15-20-24-29-27(28)23-19-16-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
InChI Key |
JPYMWZMAMDGJDR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analog: Bis(16-methylheptadecyl)malate (DIISOSTEARYLMALATE)
The most relevant structural analog identified in the evidence is bis(16-methylheptadecyl)malate (CAS 67763-18-2, EINECS 267-041-6), an emollient used in cosmetic formulations . Both compounds share the 16-methylheptadecyl group but differ in their acid components:
Functional Implications :
- Solubility: The monoester structure of this compound likely confers higher hydrophobicity compared to bis(16-methylheptadecyl)malate, which contains polar hydroxyl groups. This could enhance its compatibility with oils and waxes in cosmetic formulations.
- Stability : The absence of hydroxyl groups in the target compound may reduce susceptibility to hydrolysis, improving shelf life in aqueous formulations.
- Synthesis: While bis(16-methylheptadecyl)malate is synthesized via esterification of malic acid with branched alcohols , the target compound may require a similar approach using 7-methyloctanoic acid. details high-yield syntheses of complex esters (e.g., 99.8% purity for 2-[(Z)heptadec-10'-enyl]-6-methoxyphenol), suggesting analogous methods (e.g., acid-catalyzed esterification) could apply .
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